molecular formula C7H5ClN2S B3013810 4-(5-chlorothiophen-2-yl)-1H-pyrazole CAS No. 76153-69-0

4-(5-chlorothiophen-2-yl)-1H-pyrazole

Cat. No.: B3013810
CAS No.: 76153-69-0
M. Wt: 184.64
InChI Key: FSGXXIOYDLGFFB-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chlorothiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
  • 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine

Uniqueness

4-(5-Chlorothiophen-2-yl)-1H-pyrazole is unique due to the combination of the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Biological Activity

4-(5-Chlorothiophen-2-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorothiophene moiety, which contributes to its unique biological properties. Its molecular formula is C8H6ClN3SC_8H_6ClN_3S, and it has a molecular weight of 215.67 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of thrombin, a serine protease involved in blood coagulation.

Thrombin Inhibition

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit significant thrombin inhibition. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range, indicating potent inhibitory activity against thrombin (IC50 values as low as 16 nM) .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism involves inducing apoptosis through oxidative stress pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacterial strains, revealing significant antibacterial activity. The structure-activity relationship indicates that modifications to the thiophene or pyrazole moieties can enhance its efficacy .

Case Studies

StudyFindings
Thrombin Inhibition Study Demonstrated IC50 values as low as 16 nM for this compound derivatives .
Anticancer Activity Exhibited potent cytotoxic effects on glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations .
Antimicrobial Efficacy Showed significant antibacterial activity against multiple bacterial strains .

Research Findings

  • Thrombin Inhibition : The interaction between the chlorothiophenyl group and the enzyme's active site enhances the binding affinity, leading to effective inhibition of thrombin .
  • Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells by promoting oxidative stress, leading to morphological changes characteristic of programmed cell death .
  • Structure-Activity Relationship : Variations in substituents on the pyrazole ring significantly affect biological activity; for example, the presence of halogen substituents enhances anticancer properties .

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGXXIOYDLGFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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